rac 4-Nitro Deprenyl Hydrochloride
Overview
Description
rac 4-Nitro Deprenyl Hydrochloride: is a deprenyl derivative that acts as a monoamine oxidase-B inhibitor. This compound is primarily used in research settings, particularly in the fields of proteomics and cardiometabolic disorders. It has shown potential in treating conditions such as diabetes, obesity, and various cardiometabolic disorders .
Preparation Methods
The synthesis of rac 4-Nitro Deprenyl Hydrochloride involves several steps, typically starting with the nitration of deprenyl. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The industrial production methods are not extensively documented, but the compound is generally prepared in a laboratory setting for research purposes .
Chemical Reactions Analysis
rac 4-Nitro Deprenyl Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
Scientific Research Applications
rac 4-Nitro Deprenyl Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a biochemical tool in proteomics research.
Biology: The compound is studied for its effects on monoamine oxidase-B, an enzyme involved in the breakdown of neurotransmitters.
Medicine: Research has shown its potential in treating diabetes, obesity, and cardiometabolic disorders.
Industry: While its industrial applications are limited, it is primarily used in research settings to explore its biochemical properties
Mechanism of Action
The primary mechanism of action of rac 4-Nitro Deprenyl Hydrochloride is the inhibition of monoamine oxidase-B. This enzyme is responsible for the breakdown of monoamine neurotransmitters such as dopamine. By inhibiting this enzyme, the compound increases the levels of these neurotransmitters, which can have various therapeutic effects, particularly in the treatment of neurological and cardiometabolic disorders .
Comparison with Similar Compounds
rac 4-Nitro Deprenyl Hydrochloride is unique due to its specific inhibition of monoamine oxidase-B. Similar compounds include:
4-Nitro Deprenyl-d3 Hydrochloride: A labeled analogue of this compound, used for more precise biochemical studies.
These compounds share similar mechanisms of action but differ in their specific applications and molecular structures.
Properties
IUPAC Name |
N-methyl-1-(4-nitrophenyl)-N-prop-2-ynylpropan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-4-9-14(3)11(2)10-12-5-7-13(8-6-12)15(16)17;/h1,5-8,11H,9-10H2,2-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZXXMVBTPEPMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)[N+](=O)[O-])N(C)CC#C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858183 | |
Record name | N-Methyl-N-[1-(4-nitrophenyl)propan-2-yl]prop-2-yn-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13571-00-1 | |
Record name | N-Methyl-N-[1-(4-nitrophenyl)propan-2-yl]prop-2-yn-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.